molecular formula C19H22ClN3O B277889 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

カタログ番号 B277889
分子量: 343.8 g/mol
InChIキー: QPXLDQIOJMCWIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It was first synthesized by Bayer in 2007 as a potential treatment for cardiovascular diseases. Since then, it has been extensively studied for its potential therapeutic applications.

作用機序

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 works by selectively inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 increases the levels of cGMP, leading to vasodilation and other beneficial effects.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and improved blood flow. It also reduces inflammation and oxidative stress, which are important factors in the development of cardiovascular diseases. Additionally, it has been shown to improve endothelial function and reduce platelet aggregation.

実験室実験の利点と制限

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has several advantages for use in lab experiments. It is highly selective for sGC and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, it has some limitations, including its relatively short half-life and its poor solubility in aqueous solutions.

将来の方向性

There are several future directions for research on N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691. One area of interest is its potential use in treating sickle cell disease, a genetic disorder that affects the production of hemoglobin. N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been shown to improve blood flow and reduce inflammation, which could be beneficial in treating this condition. Additionally, it could be studied for its potential use in treating other conditions, such as pulmonary fibrosis and chronic obstructive pulmonary disease. Finally, further research could be done to optimize the synthesis and pharmacokinetics of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691, improving its efficacy and reducing its limitations.

合成法

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 involves several steps, including the preparation of 3-chloro-4-(4-methylpiperazin-1-yl)aniline and 2-methylbenzoic acid. These two compounds are then combined and reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-dimethylaminopyridine and N-methylmorpholine to form the final product, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691.

科学的研究の応用

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Additionally, it has been studied for its potential use in treating erectile dysfunction, sickle cell disease, and other conditions.

特性

製品名

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

分子式

C19H22ClN3O

分子量

343.8 g/mol

IUPAC名

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22ClN3O/c1-14-5-3-4-6-16(14)19(24)21-15-7-8-18(17(20)13-15)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24)

InChIキー

QPXLDQIOJMCWIS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl

正規SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。